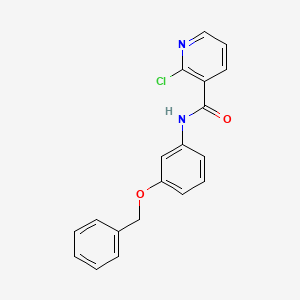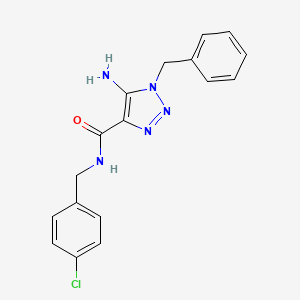![molecular formula C19H17FN6O2S B2384571 N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide CAS No. 1170837-59-8](/img/structure/B2384571.png)
N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C19H17FN6O2S and its molecular weight is 412.44. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Building Blocks in Medicinal Chemistry
Fluorinated pyrazoles, such as those related to the compound , are significant in medicinal chemistry due to their potential as building blocks for further functionalization. The synthesis of new 3-amino-4-fluoropyrazoles demonstrates the interest in creating fluorinated compounds with additional functional groups that allow for subsequent chemical reactions. Such compounds are valuable in the development of novel therapeutic agents, showcasing the compound's role in the synthesis of potentially bioactive molecules (Riccardo Surmont et al., 2011).
Anticancer and Cytotoxic Activities
The structural modifications and synthesis of pyrazole and pyrazolopyrimidine derivatives, as evidenced in studies, have been evaluated for their in vitro cytotoxic activity against cancer cells. Such research underscores the importance of these compounds in discovering new anticancer agents. By examining the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, researchers contribute valuable information to the field of cancer treatment and drug discovery (Ashraf S. Hassan et al., 2014).
Antimicrobial Properties
The development of new compounds with potential antimicrobial properties is crucial in addressing the growing concern of antibiotic resistance. The synthesis and evaluation of novel compounds for their antimicrobial activities represent a significant area of research that can lead to the discovery of new antibacterial and antifungal agents. This is exemplified by the synthesis of various derivatives and their screening against microbial strains, contributing to the search for effective antimicrobial agents (Hacer Bayrak et al., 2009).
Anticonvulsant Activity
Research into the anticonvulsant activity of compounds similar to the one highlights the potential for developing new treatments for epilepsy and other seizure disorders. By synthesizing and testing various analogues for their efficacy in preventing seizures in animal models, researchers can identify promising candidates for further development as anticonvulsant drugs. This area of research is vital for expanding the range of available treatments for epilepsy (J. Kelley et al., 1995).
Corrosion Inhibition
Beyond biomedical applications, some derivatives of the compound have been investigated for their corrosion inhibitory effects, demonstrating the chemical versatility and utility of these compounds in industrial applications. The study of novel corrosion inhibitors for mild steel in acidic solutions is an example of how these compounds can be applied to solve practical problems in materials science, contributing to the longevity and durability of metals (A. Al-amiery et al., 2013).
特性
IUPAC Name |
N-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6O2S/c20-13-3-1-12(2-4-13)7-23-17(27)9-26-18(14-10-29-11-16(14)25-26)24-19(28)15-8-21-5-6-22-15/h1-6,8H,7,9-11H2,(H,23,27)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATDOLPMXIJECR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=C(C=C3)F)NC(=O)C4=NC=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

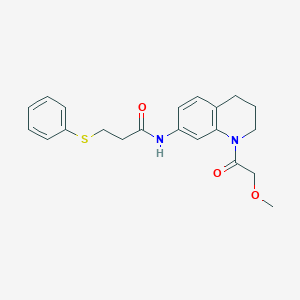
![Tert-butyl N-[(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methyl]carbamate](/img/structure/B2384493.png)
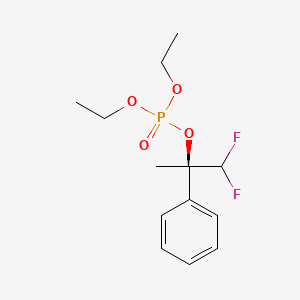
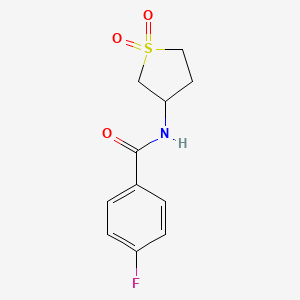
![N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2384499.png)
![Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B2384501.png)
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide](/img/structure/B2384502.png)
![2-[2-Chloro-5-(trifluoromethyl)phenyl]imino-8-methoxychromene-3-carboxamide](/img/structure/B2384503.png)
![1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2384504.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2384505.png)
![N-(2,4-difluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2384506.png)
![4-acetylphenyl tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxylate (non-preferred name)](/img/structure/B2384507.png)
